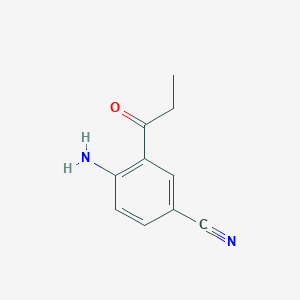
1-(2-Amino-5-cyanophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-cyanophenyl)propan-1-one is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyanide group, and a propanone group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)propan-1-one typically involves the reaction of 2-amino-5-cyanobenzaldehyde with a suitable ketone under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-cyanophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oximes or nitriles
Reduction: Conversion to primary amines
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-(2-Amino-5-cyanophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-cyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- 1-(2-Amino-5-methylphenyl)propan-1-one
- 1-(2-Amino-5-chlorophenyl)propan-1-one
Uniqueness
1-(2-Amino-5-cyanophenyl)propan-1-one is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and functionalities, making it valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-amino-3-propanoylbenzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 |
Clave InChI |
QZBGHMCMBWADKE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



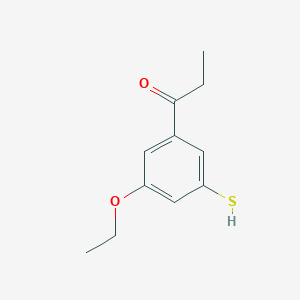
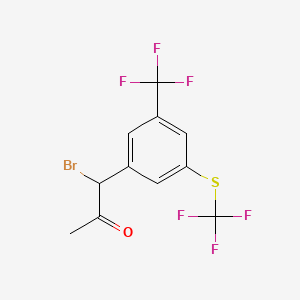

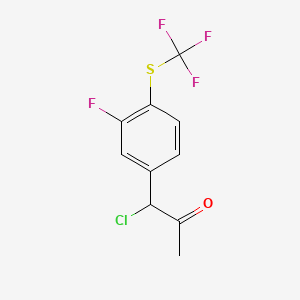


![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
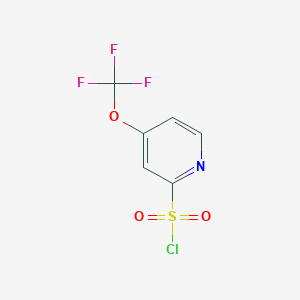
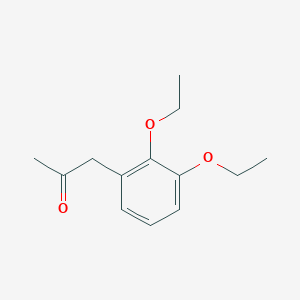
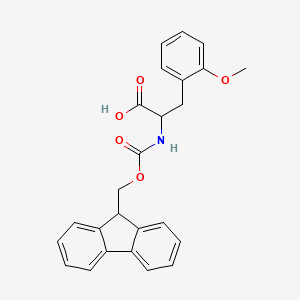

![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
